molecular formula C24H26N4O3S B2600164 N-(3,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112399-60-6

N-(3,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2600164
CAS No.: 1112399-60-6
M. Wt: 450.56
InChI Key: CURDNYQSWNHESZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a high-purity synthetic chemical compound intended for research and development purposes. This molecule features a complex polyheterocyclic structure based on a pyrimido[5,4-b]indole core, a scaffold of significant interest in medicinal chemistry and drug discovery. The structure is substituted with key functional groups, including an ethyl moiety, methoxy, and methyl groups, and is further functionalized with a (3,4-dimethylphenyl)acetamide side chain via a sulfanyl linkage. This specific molecular architecture suggests potential for investigation in various biochemical pathways. As a reference standard or building block, it may be valuable for scientists studying enzyme inhibition, cellular signaling, or as a precursor in the synthesis of more complex molecules. The product is provided with comprehensive analytical data to ensure identity and purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-6-28-23(30)22-21(18-12-17(31-5)9-10-19(18)27(22)4)26-24(28)32-13-20(29)25-16-8-7-14(2)15(3)11-16/h7-12H,6,13H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURDNYQSWNHESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents and conditions include:

    Reagents: Ethyl acetoacetate, methoxyamine, methyl iodide, and thiourea.

    Conditions: Reflux, acidic or basic catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound show efficacy against various microbial strains. The mechanism of action may involve disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

The pyrimidoindole core is associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved and to assess the compound's effectiveness against different cancer cell lines.

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its potential as a lead compound in the design of new therapeutics could lead to the development of novel agents for treating diseases such as cancer and infections.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of N-(3,4-dimethylphenyl)-2-{(3–ethyl–8–methoxy–5–methyl–4–oxo–3H, 4H, 5H–pyrimido[5, 4-b]indol–2–yl)sulfanyl}acetamide on human cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that N-(3,4-dimethylphenyl)-2-{(3–ethyl–8–methoxy–5–methyl–4–oxo–3H, 4H, 5H–pyrimido[5, 4-b]indol–2–yl)sulfanyl}acetamide exhibited broad-spectrum activity with minimal inhibitory concentration values indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biological pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural Analogues with Pyrimido[5,4-b]indole Cores

Compounds sharing the pyrimido[5,4-b]indole core but differing in substituents demonstrate how structural variations impact properties and bioactivity:

Compound Name Substituents (Position) Key Structural Differences Hypothesized Impact
Target Compound 3-ethyl, 8-methoxy, 5-methyl (pyrimidoindole); 3,4-dimethylphenyl (acetamide) Balanced hydrophobicity and moderate electron-donating groups Enhanced solubility and metabolic stability compared to bulkier substituents
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () 4-ethoxyphenyl (pyrimidoindole); 2,3-dimethylphenyl (acetamide) Ethoxy group at position 3 (pyrimidoindole) Increased hydrophobicity; potential for slower metabolic clearance
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () 3-methyl (pyrimidoindole); 4-trifluoromethoxy (acetamide) Trifluoromethoxy group (acetamide) Enhanced electrophilicity and membrane permeability due to fluorine’s electron-withdrawing effects

Key Findings :

  • The target compound’s methoxy and ethyl groups likely improve water solubility compared to the ethoxy and trifluoromethoxy groups in and , which are more hydrophobic .
  • The 3,4-dimethylphenyl substituent may confer selective binding to aromatic-rich enzyme active sites, as seen in related acetamide derivatives with indole-containing scaffolds .
Heterocyclic Analogues with Divergent Cores

Compounds with different heterocyclic cores but similar sulfanyl-acetamide linkages highlight scaffold-dependent activity:

Compound Name Core Structure Substituents Reported Activity
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g, ) 1,3,4-Oxadiazole Indol-3-ylmethyl, 4-methylphenyl Enzyme inhibition (specific targets not disclosed)
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p, ) Benzodiazepine-Pyrimidopyrimidine Hybrid Butenyl, methylpyridinyl Likely kinase or protease modulation (based on hybrid scaffold)

Key Findings :

  • Sulfanyl-acetamide linkages are conserved across analogs, suggesting this group is critical for binding interactions, possibly through hydrogen bonding or sulfur-mediated hydrophobic contacts .
Computational Predictions and Virtual Screening
  • XGBoost Models (): Predictive models (RMSE: 9.091 K, R²: 0.928) could estimate the target compound’s physicochemical properties (e.g., logP, solubility) if structural descriptors are input, though direct data is unavailable .
  • ChemGPS-NP (): This tool positions the target compound in chemical space relative to bedaquiline-like molecules. Its unique substituents may place it in a less explored region, suggesting novel mechanisms compared to traditional similarity-based candidates .

Biological Activity

N-(3,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant data and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24H26N4O3S
Molecular Weight 450.56 g/mol
LogP 4.5086
Polar Surface Area 56.132 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those related to the compound . For instance:

  • Antibacterial Effects : Compounds with similar structures have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A derivative with a pyrimidine nucleus demonstrated an MIC (Minimum Inhibitory Concentration) value of 66 µM against S. aureus .
  • Fungal Activity : Some derivatives have also exhibited antifungal properties against Candida albicans and Cryptococcus neoformans, attributed to the presence of specific substituents on the pyrimidine ring .

Anticancer Activity

The compound's structure suggests potential anticancer activity through various mechanisms:

  • Inhibition of Kinases : Similar compounds have been evaluated for their ability to inhibit kinases involved in cancer progression. For example, inhibitors targeting GSK-3α and GSK-3β showed promising results in reducing tumor cell viability .
  • STAT3 Inhibition : In studies involving N-substituted carbazole derivatives, certain compounds inhibited STAT3 activation significantly at concentrations around 50 µM, indicating a potential pathway for anticancer activity .

Case Studies

  • Pyrimidine Derivatives in Cancer Therapy : A study focused on pyrimidine derivatives found that modifications at specific positions enhanced their cytotoxic effects on cancer cell lines. For instance, compounds with methoxy groups at position 4 were particularly effective against various cancer types .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the pyrimidine ring significantly influence biological activity. Compounds with small hydrophobic groups showed increased potency against targeted bacteria and cancer cells .

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound and its analogs?

The synthesis typically involves coupling the pyrimido[5,4-b]indole core with a substituted acetamide via a sulfanyl bridge. Key steps include:

  • HATU-mediated amide bond formation : Activates carboxyl groups for efficient coupling with amines under mild conditions .
  • Reverse-phase chromatography (C18, water:methanol gradient) : Used for purification to ensure high purity (>95%) .
  • Substituent variability : Modifications at the N-alkyl/aryl position (e.g., 3-ethyl, 8-methoxy) are achieved by varying starting materials during indole functionalization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and connectivity (e.g., methyl groups at 3,4-dimethylphenyl) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • HPLC : Assesses purity and stability under varying pH/temperature conditions .

Q. What are the stability considerations for this compound during storage and handling?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the indole and pyrimidine moieties.
  • Moisture control : Use desiccants to avoid hydrolysis of the acetamide and sulfanyl groups .
  • Temperature : Stability studies recommend storage at -20°C for long-term preservation .

Q. How is the solubility profile determined for this lipophilic compound?

  • Solvent screening : Test in DMSO (primary solvent for biological assays), methanol, and aqueous buffers with surfactants (e.g., Tween-80) .
  • LogP calculation : Computational tools predict partitioning behavior, guiding formulation for in vitro assays .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Enzyme inhibition assays : Target-specific screens (e.g., kinase or TLR4 inhibition) using fluorescence/colorimetric readouts .
  • Cytotoxicity profiling : Use MTT assays on cell lines to establish safe concentration ranges .

Advanced Research Questions

Q. How can Bayesian optimization enhance reaction yields in multi-step syntheses?

  • Parameter space exploration : Algorithms iteratively adjust variables (e.g., temperature, stoichiometry) to maximize yield while minimizing side reactions .
  • Case study : Bayesian methods reduced optimization time by 40% in analogous indole syntheses by prioritizing high-impact variables .

Q. How are discrepancies in NMR data resolved during structural elucidation?

  • Cross-validation : Compare experimental 1H^1H shifts with DFT-calculated chemical shifts for the proposed structure .
  • X-ray crystallography : Definitive confirmation of stereochemistry and crystal packing effects (e.g., hydrogen bonding influencing tautomerism) .

Q. What strategies address low bioavailability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and membrane permeability .
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance plasma half-life and target tissue accumulation .

Q. How can structure-activity relationships (SAR) guide rational design of analogs?

  • Substituent scanning : Systematically vary substituents (e.g., methoxy vs. ethoxy at position 8) to map effects on target binding .
  • Molecular docking : Predict interactions with binding pockets (e.g., TLR4 MD-2 domain) to prioritize synthetic targets .

Q. What advanced statistical models are used to analyze contradictory bioassay data?

  • Multivariate regression : Identifies confounding variables (e.g., solvent polarity, cell line variability) affecting IC50_{50} values .
  • Meta-analysis : Aggregates data from independent studies to distinguish true activity from experimental noise .

Methodological Notes

  • Synthesis Optimization : Combine flow chemistry (e.g., Omura-Sharma-Swern oxidation) with Design of Experiments (DoE) to streamline scalability .
  • Data Interpretation : Use cheminformatics tools (e.g., PubChem’s BioActivity data) to contextualize results against published analogs .

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